molecular formula C17H17N3O3 B5418771 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide

2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide

Cat. No.: B5418771
M. Wt: 311.33 g/mol
InChI Key: ODOCMLMMUHYKGL-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide is a synthetic organic compound that may possess interesting chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1-methylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-20-15-6-4-3-5-14(15)18-17(20)19-16(21)11-23-13-9-7-12(22-2)8-10-13/h3-10H,11H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOCMLMMUHYKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A possible synthetic route could involve:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the methoxyphenoxy group: This step might involve a nucleophilic substitution reaction where a methoxyphenol derivative reacts with a suitable leaving group.

    Formation of the acetamide linkage: This could be done by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could potentially target the benzimidazole ring or the acetamide linkage.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents may be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactivity such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as enzyme inhibitors or receptor modulators.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is a receptor modulator, it might interact with specific receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(1H-benzimidazol-2-yl)acetamide: Similar structure but without the methyl group on the benzimidazole ring.

    2-(4-hydroxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group and the specific substitution pattern on the benzimidazole ring might confer unique properties to 2-(4-methoxyphenoxy)-N-(1-methyl-1H-benzimidazol-2-yl)acetamide, such as altered reactivity or bioactivity compared to its analogs.

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